

Technical Guide: Fmoc-D-Ala(Bth)-OH for Research and Drug Development

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Compound of Interest

Compound Name: **Fmoc-D-Ala(Bth)-OH**

Cat. No.: **B12858839**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-D-Ala(Bth)-OH** [N- α -(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine], a non-canonical amino acid derivative with significant potential in peptide synthesis and drug discovery. Its unique benzothiazole moiety offers opportunities to develop novel peptides with tailored biological activities.

Core Compound Information

CAS Number: 1263047-16-0[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synonyms: Fmoc-D-2-(2-benzothiazolyl)-alanine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine

Suppliers

A primary supplier for **Fmoc-D-Ala(Bth)-OH** is:

- MedChemExpress (MCE): Offers the compound for research purposes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Additional suppliers for related benzothiazole amino acid derivatives can be found through chemical supplier databases.

Physicochemical and Quantitative Data

While specific quantitative data for the D-isomer (CAS 1263047-16-0) is not extensively available in public literature, the data for the corresponding L-isomer [Fmoc-L-Ala(Bth)-OH, CAS Number: 959583-56-3] provides a useful reference.

Property	Value (for L-isomer, CAS 959583-56-3)
Molecular Formula	C ₂₅ H ₂₀ N ₂ O ₄ S
Molecular Weight	444.5 g/mol
Appearance	White or off-white solid
Purity	≥ 99.5% (Chiral HPLC)
Optical Rotation	[a]D ₂₀ = -39 ± 1° (c = 1 in DMF)
Storage Conditions	0 - 8 °C

Data sourced from supplier technical sheets for the L-isomer.

Experimental Protocols

The primary application of **Fmoc-D-Ala(Bth)-OH** is in solid-phase peptide synthesis (SPPS) to incorporate the D-Ala(Bth) residue into a peptide sequence. The following is a detailed, generalized protocol based on the standard Fmoc/tBu strategy.

Protocol: Incorporation of Fmoc-D-Ala(Bth)-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating an **Fmoc-D-Ala(Bth)-OH** unit into a growing peptide chain attached to a resin support.

1. Resin Selection and Preparation:

- Resin: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
- Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
- Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and by-products.

3. Coupling of **Fmoc-D-Ala(Bth)-OH**:

- Activation: In a separate vial, dissolve **Fmoc-D-Ala(Bth)-OH** (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 eq.) or HATU (2.9 eq.) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.). Allow the activation to proceed for 1-2 minutes.
- Coupling Reaction: Add the activated amino acid solution to the swollen, deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

4. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF. This prevents the formation of deletion sequences.

5. Washing:

- After successful coupling, thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

6. Peptide Chain Elongation:

- Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.

7. Final Cleavage and Deprotection:

- Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain

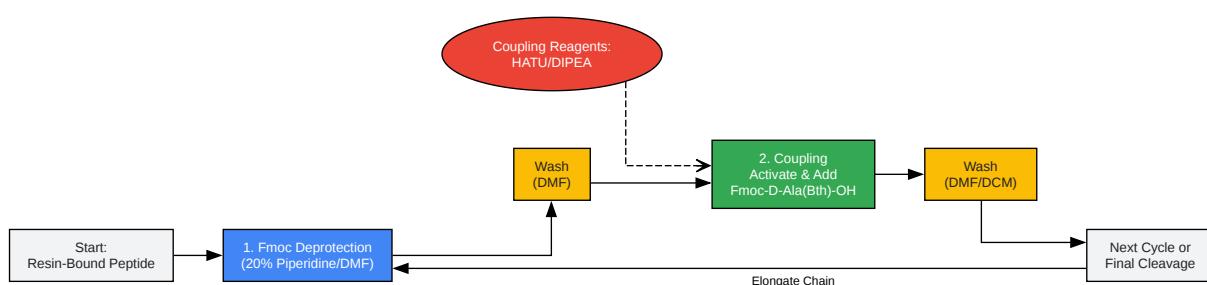
protecting groups.

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
- Wash the peptide pellet with cold ether, then dry it to obtain the crude peptide product.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the cyclical workflow for incorporating **Fmoc-D-Ala(Bth)-OH** into a peptide chain using SPPS.



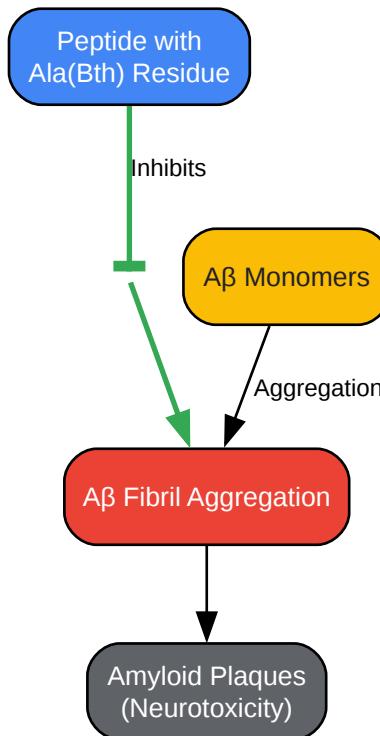
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Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Conceptual Signaling Pathway: Targeting Amyloid Fibrils

The benzothiazole (Bth) scaffold is of significant interest in neurodegenerative disease research. Benzothiazole derivatives have been studied for their ability to interact with and inhibit the aggregation of amyloid-beta (A β) fibrils, a key pathological hallmark of Alzheimer's disease.^{[4][5][6][7][8]} Peptides incorporating the Ala(Bth) residue could therefore be designed as potential therapeutic or diagnostic agents that target these plaques.

The diagram below conceptualizes this proposed mechanism of action.



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Caption: Conceptual pathway of A β fibril inhibition by an Ala(Bth)-containing peptide.

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